1H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
1H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
An In-depth Technical Guide to the ¹H NMR Spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction
7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a tetrahydrocarbazole, is a scaffold found in numerous biologically active natural products and synthetic molecules.[1] The presence of both an amino group and a keto group on this framework suggests a potential for diverse pharmacological activities, making its unambiguous structural elucidation paramount for drug discovery and development programs.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful tools for the structural analysis of organic molecules. This guide provides a detailed technical overview of the ¹H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, offering a predictive analysis based on foundational NMR principles and data from structurally related analogs. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, providing a rationale for these predictions. Furthermore, a comprehensive, field-tested protocol for acquiring a high-quality ¹H NMR spectrum of this compound is presented, ensuring researchers can confidently validate their synthetic products.
Molecular Structure and Numbering
A clear understanding of the molecular structure is the first step in interpreting its NMR spectrum. Below is the chemical structure of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one with the standard numbering system for the carbazole ring.
Figure 1: Chemical structure of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one with IUPAC numbering.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is predicted to exhibit distinct signals corresponding to the aromatic, amine, imine, and aliphatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing keto group, as well as the overall architecture of the fused ring system. The following analysis is based on a standard NMR solvent such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable protons (NH and NH₂).
Aromatic Region (δ 6.0 - 8.0 ppm)
The aromatic portion of the molecule consists of three protons on the benzene ring at positions 5, 6, and 8. The amino group at C7 and the fusion of the pyrrole ring significantly influence their chemical shifts.
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H-5: This proton is expected to appear as a doublet. It is ortho to the C4b-C5 bond and meta to the amino group. Its chemical shift will be influenced by the overall aromatic system.
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H-6: This proton is ortho to the electron-donating amino group, which will cause a significant upfield shift (to a lower ppm value) compared to an unsubstituted carbazole. It is expected to appear as a doublet.
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H-8: This proton is meta to the amino group and will be less affected by its electron-donating nature compared to H-6. It is expected to appear as a singlet or a narrowly split doublet.
Amine and Imine Protons (Variable Chemical Shifts)
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N₉-H (Imine Proton): The proton on the pyrrole nitrogen is expected to be a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is typically observed in the downfield region, often above 10 ppm.
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C₇-NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The electron-donating nature of the amino group to the aromatic ring can lead to some degree of restricted rotation, potentially resulting in two separate signals under certain conditions, although a single broad peak is more common. Their chemical shift is also highly variable.
Aliphatic Region (δ 2.0 - 4.0 ppm)
The tetrahydro portion of the carbazole ring contains three sets of methylene protons at positions 2, 3, and 4.
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H-2 (Methylene Protons): These protons are adjacent to the C1 carbonyl group. The electron-withdrawing nature of the carbonyl will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to the other methylene groups. They are expected to appear as a triplet, being coupled to the H-3 protons.
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H-3 (Methylene Protons): These protons are adjacent to both the H-2 and H-4 methylene groups. They will appear as a multiplet due to coupling with both neighboring sets of protons.
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H-4 (Methylene Protons): These protons are adjacent to the C4a carbon, which is part of the aromatic system. This proximity to the aromatic ring will cause some deshielding. They are expected to appear as a triplet, being coupled to the H-3 protons.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one in DMSO-d₆.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.0-7.2 | d | ~8.0 |
| H-6 | ~6.3-6.5 | d | ~8.0 |
| H-8 | ~6.8-7.0 | s or d | ~2.0 |
| C₇-NH₂ | ~4.5-5.5 | br s | - |
| N₉-H | ~10.5-11.5 | br s | - |
| H-4 | ~2.8-3.0 | t | ~6.0 |
| H-2 | ~2.5-2.7 | t | ~6.0 |
| H-3 | ~2.0-2.2 | m | - |
Note: These are predicted values and may vary based on the specific experimental conditions.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
I. Sample Preparation
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Analyte Purity: Ensure the sample is of high purity (ideally >95%). Impurities can introduce extraneous peaks and complicate spectral interpretation.
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Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for this compound due to its ability to dissolve polar molecules and its high boiling point, which reduces evaporation. Importantly, it allows for the observation of exchangeable N-H protons.
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Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for modern NMR spectrometers.
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Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most high-quality NMR solvents contain TMS. If not, a small amount can be added.
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NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any contaminants on the tube can interfere with the spectrum.
II. NMR Spectrometer Setup and Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is a good starting point for quantitative measurements. |
| Number of Scans (NS) | 16 | This is typically sufficient for a sample of this concentration. Increase if the signal-to-noise ratio is low. |
| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2 seconds | A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration. |
| Spectral Width (SW) | 16 ppm | This range will encompass all expected proton signals, from the downfield imine proton to the upfield aliphatic protons. |
| Temperature | 298 K (25 °C) | Standard room temperature is suitable. Temperature can affect the chemical shifts of exchangeable protons. |
III. Data Processing
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Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. This will improve the signal-to-noise ratio with a minimal loss of resolution.
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Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
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Baseline Correction: Apply a baseline correction to ensure the baseline is flat.
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Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used.
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Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integration values should be consistent with the number of protons in the molecule.
Experimental Workflow Diagram
Figure 2: A comprehensive workflow for the acquisition and processing of the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is predicted to be rich in information, with distinct signals for each of the non-equivalent protons. A thorough understanding of the substituent effects and the underlying NMR principles allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol provided, researchers can acquire high-quality data, enabling the unambiguous structural confirmation of this important synthetic molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel carbazole derivatives for potential therapeutic applications.
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